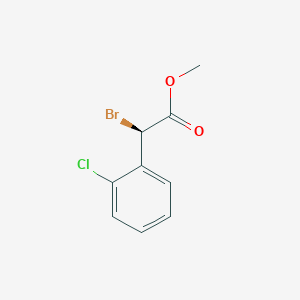

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate

CAS No.:

Cat. No.: VC20278856

Molecular Formula: C9H8BrClO2

Molecular Weight: 263.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrClO2 |

|---|---|

| Molecular Weight | 263.51 g/mol |

| IUPAC Name | methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate |

| Standard InChI | InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3/t8-/m1/s1 |

| Standard InChI Key | HMBUCZUZRQQJQD-MRVPVSSYSA-N |

| Isomeric SMILES | COC(=O)[C@@H](C1=CC=CC=C1Cl)Br |

| Canonical SMILES | COC(=O)C(C1=CC=CC=C1Cl)Br |

Introduction

Chemical Identity and Structural Characteristics

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate belongs to the class of α-bromoarylacetic acid esters. Its molecular formula is C₁₀H₉BrClO₂, with a molecular weight of 277.54 g/mol. The compound features a bromine atom and a chlorine atom positioned at the 2-carbon of the phenyl ring, which confers distinct electronic and steric properties. The (2R) configuration is critical for its biological activity, as enantiomeric purity directly influences its efficacy in downstream pharmaceutical applications .

Stereochemical Considerations

The (2R)-enantiomer is synthesized via resolution of racemic mixtures using chiral auxiliaries such as L-tartaric acid or D-10-camphorsulfonic acid. This process ensures high enantiomeric excess (ee), which is essential for its role in producing optically active drugs like clopidogrel .

Synthesis and Optimization Strategies

The synthesis of methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate involves a multi-step process, with bromination and resolution as critical stages.

Bromination of Methyl 2-(2-Chlorophenyl)Acetate

The precursor, methyl 2-(2-chlorophenyl)acetate, undergoes bromination using hydrogen bromide (HBr) or hydrobromic acid (HBrO₃) in the presence of hydrogen peroxide (H₂O₂) under acidic conditions. Light irradiation (visible or UV) accelerates the reaction, achieving conversions exceeding 90% .

Reaction Conditions:

-

Solvent: Dichloromethane, chloroform, or 1,2-dichloroethane

-

Catalyst: Sulfuric acid (50%)

-

Temperature: 25°C

-

Light Source: 25W fluorescent lamps or sunlight

Example Protocol (Patent CN103387497A):

-

Dissolve methyl 2-(2-chlorophenyl)acetate (12.0 mmol) in dichloromethane.

-

Add HBr (11.9 mmol) and 50% H₂SO₄.

-

Introduce 35% H₂O₂ gradually under light irradiation.

-

Monitor reaction completion via HPLC (12 hours).

Table 1: Bromination Efficiency Under Varied Conditions

| Condition | Solvent | Light Source | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Standard | Dichloromethane | 25W fluorescent | 8 | 98 |

| High Efficiency | 1,2-Dichloroethane | Sunlight | 5 | 98 |

| Low Energy | Hexane | 60W incandescent | 12 | 91 |

Enantiomeric Resolution

The racemic α-bromo ester is resolved using chiral acids:

-

L-Tartaric Acid: Forms diastereomeric salts separable by crystallization.

-

D-10-Camphorsulfonic Acid: Yields the (2R)-enantiomer with >99% ee .

Pharmaceutical Applications: Clopidogrel Intermediate

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate is a pivotal intermediate in clopidogrel synthesis. Its bromine atom facilitates nucleophilic substitution with 2-thiophenethylamine, followed by resolution to produce the active (S)-enantiomer of clopidogrel bisulfate .

Condensation and Salt Formation

-

Condensation: React the brominated ester with 2-thiophenethylamine in dichloromethane under reflux.

-

Salt Formation: Treat the racemic amine with hydrochloric acid to precipitate the hydrochloride salt.

-

Resolution: Use D-10-camphorsulfonic acid to isolate the (S)-enantiomer .

Yield Data:

Comparative Analysis with Structural Analogs

The 2-chlorophenyl substitution differentiates this compound from analogs like methyl 2-bromo-2-(3-chlorophenyl)acetate. Key distinctions include:

Reactivity and Steric Effects

-

2-Chloro vs. 3-Chloro: The ortho-chloro group increases steric hindrance, slowing nucleophilic attacks but enhancing enantioselectivity in resolutions .

-

Bromine Lability: The α-bromo ester is more reactive toward amines than its non-halogenated counterparts.

Environmental and Industrial Considerations

Modern synthesis protocols prioritize sustainability:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume